molecular formula C16H16O4 B13686536 Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate

Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate

Cat. No.: B13686536
M. Wt: 272.29 g/mol
InChI Key: DZIFDSFWHNOGKV-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate is an organic compound with the molecular formula C16H16O4 It is a derivative of propanoic acid and contains both hydroxyl and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-phenoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-oxo-3-(4-phenoxyphenyl)propanoate or 2-carboxy-3-(4-phenoxyphenyl)propanoate.

    Reduction: Formation of 2-hydroxy-3-(4-phenoxyphenyl)propanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl and phenoxy groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but lacks the phenoxy group.

    Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Similar structure but with a different substitution pattern on the phenyl ring.

    Methyl ®-(+)-2-(4-hydroxyphenoxy)propionate: Similar structure but with a different stereochemistry.

Uniqueness

Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate is unique due to the presence of both hydroxyl and phenoxy groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate

InChI

InChI=1S/C16H16O4/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3

InChI Key

DZIFDSFWHNOGKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC2=CC=CC=C2)O

Origin of Product

United States

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